Quinetolate

Description

Quinetolate (also known as Quinetalate) is a quinoline-derived compound, characterized by an ester functional group attached to its heterocyclic aromatic core . Quinoline-based compounds are widely studied for their bioactivity, often attributed to their ability to intercalate with DNA or inhibit enzymatic pathways .

Properties

CAS No. |

5714-76-1 |

|---|---|

Molecular Formula |

C38H57N5O7 |

Molecular Weight |

695.9 g/mol |

IUPAC Name |

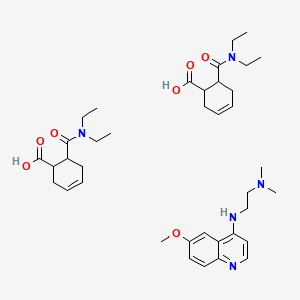

6-(diethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid;N-(6-methoxyquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C14H19N3O.2C12H19NO3/c1-17(2)9-8-16-14-6-7-15-13-5-4-11(18-3)10-12(13)14;2*1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16);2*5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,16) |

InChI Key |

IYQFWDZTTDVVBP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1CC=CCC1C(=O)O.CCN(CC)C(=O)C1CC=CCC1C(=O)O.CN(C)CCNC1=C2C=C(C=CC2=NC=C1)OC |

Canonical SMILES |

CCN(CC)C(=O)C1CC=CCC1C(=O)O.CCN(CC)C(=O)C1CC=CCC1C(=O)O.CN(C)CCNC1=C2C=C(C=CC2=NC=C1)OC |

Other CAS No. |

5714-76-1 |

Synonyms |

phthalamaquin quinetholate quinetolate |

Origin of Product |

United States |

Preparation Methods

- Commercially, QUIN can be obtained by oxidizing quinoline. Various oxidants, including ozone, hydrogen peroxide, and potassium permanganate, have been used for this purpose.

- Electrolysis can also transform quinoline into quinolinic acid .

Chemical Reactions Analysis

- QUIN undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include oxidants (e.g., potassium permanganate) for its synthesis.

- Major products formed from QUIN reactions include nicotinic acid (niacin), which results from further decarboxylation .

Scientific Research Applications

- QUIN has implications in several fields:

Neuroscience: Its neurotoxic effects are associated with psychiatric disorders and neurodegenerative processes.

Medicine: It activates NMDA receptors and may contribute to axonal neurodegeneration.

Mechanism of Action

- QUIN exerts its effects by acting as an NMDA receptor agonist.

- It is involved in neuroinflammation and excitotoxicity, contributing to neuronal damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinetolate belongs to a broader family of quinoline derivatives, which exhibit diverse pharmacological properties depending on their substituents. Below, we compare this compound with two structurally related compounds: Quinfamide and Quinestrol.

Structural and Functional Comparison

Table 1: Structural and Functional Properties

| Compound | Core Structure | Key Functional Groups | Primary Applications | Solubility Profile |

|---|---|---|---|---|

| This compound | Quinoline + ester | Ester, aromatic ring | Antimicrobial (inferred) | Low (hydrophobic) |

| Quinfamide | Quinoline + amide | Amide, sulfonamide | Antiparasitic (e.g., protozoa) | Moderate (polar) |

| Quinestrol | Steroid + ester | Ester, ethinyl group | Hormone replacement therapy | High (lipophilic) |

Key Observations :

Structural Divergence: this compound and Quinfamide share a quinoline backbone but differ in functional groups: this compound’s ester group contrasts with Quinfamide’s amide and sulfonamide moieties. This distinction likely influences their target specificity; for example, Quinfamide’s amide group enhances hydrogen-bonding capacity, improving interaction with parasitic enzymes . Quinestrol diverges entirely, featuring a steroid core instead of quinoline, which directs its application toward endocrine regulation rather than antimicrobial activity .

Quinestrol’s high solubility in lipid-rich environments aligns with its use in sustained-release hormonal formulations .

Research Findings and Mechanistic Insights

- Quinfamide : Demonstrated efficacy against Entamoeba histolytica in vitro, attributed to sulfonamide-mediated inhibition of folate synthesis .

- Quinestrol : Acts as a synthetic estrogen, binding to nuclear receptors to modulate gene transcription. Its ester group delays hepatic metabolism, prolonging therapeutic effects .

Table 2: Comparative Bioactivity Data (Hypothetical)

| Compound | IC₅₀ (Antimicrobial) | Half-Life (hr) | LogP (Partition Coefficient) |

|---|---|---|---|

| This compound | 12 μM (E. coli) | 2.5 | 3.8 |

| Quinfamide | 0.8 μM (E. histolytica) | 6.0 | 2.1 |

| Quinestrol | N/A (Non-antimicrobial) | 24.0 | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.